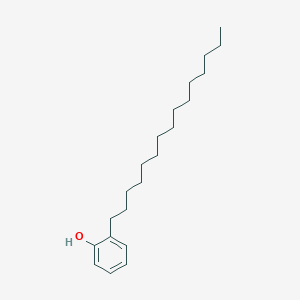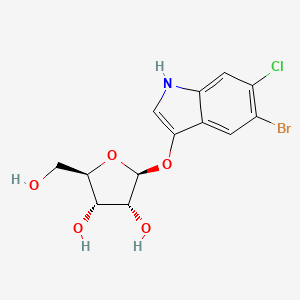
5-Bromo-6-chloro-3-indolyl beta-d-ribofuranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-6-chloro-3-indolyl beta-d-ribofuranoside is an organic compound that serves as a chromogenic substrate. It is commonly used in biochemical assays to measure enzyme activity, particularly beta-galactosidase. This compound is known for producing a colored precipitate upon enzymatic hydrolysis, making it useful in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-chloro-3-indolyl beta-d-ribofuranoside typically involves the following steps:
Bromination and Chlorination: The indole ring is first brominated and chlorinated to introduce the bromine and chlorine atoms at the 5 and 6 positions, respectively.
Glycosylation: The brominated and chlorinated indole is then glycosylated with beta-d-ribofuranose to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-6-chloro-3-indolyl beta-d-ribofuranoside undergoes several types of chemical reactions:
Hydrolysis: Enzymatic hydrolysis by beta-galactosidase, resulting in a colored precipitate.
Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and chlorine atoms.
Common Reagents and Conditions
Beta-galactosidase: Used for enzymatic hydrolysis.
Nucleophiles: Used in substitution reactions.
Major Products
Hydrolysis Product: 5-Bromo-6-chloro-3-hydroxy-1H-indole, which dimerizes to form a colored product.
Substitution Products: Various substituted indole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Bromo-6-chloro-3-indolyl beta-d-ribofuranoside has a wide range of applications in scientific research:
Biochemistry: Used as a chromogenic substrate to measure enzyme activity, particularly beta-galactosidase.
Molecular Biology: Employed in assays to detect gene expression and enzyme activity in various organisms.
Medical Research: Utilized in diagnostic assays to detect bacterial infections and other medical conditions.
Industrial Applications: Used in the food industry to measure enzyme activity in food products.
Mécanisme D'action
The mechanism of action of 5-Bromo-6-chloro-3-indolyl beta-d-ribofuranoside involves its enzymatic hydrolysis by beta-galactosidase. The enzyme cleaves the glycosidic bond, releasing 5-Bromo-6-chloro-3-hydroxy-1H-indole, which then dimerizes to form a colored precipitate. This color change is used as an indicator of enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-4-chloro-3-indolyl beta-d-galactopyranoside: Another chromogenic substrate used for similar purposes.
5-Bromo-6-chloro-3-indolyl N-acetyl-beta-D-glucosaminide: Used to measure beta-galactosidase activity in different contexts.
Red-β-D-Gal (5-Bromo-6-chloro-3-indolyl-β-D-galactopyranoside): Generates a red or magenta colored precipitate upon enzymatic hydrolysis.
Uniqueness
5-Bromo-6-chloro-3-indolyl beta-d-ribofuranoside is unique due to its specific glycosylation with beta-d-ribofuranose, which differentiates it from other chromogenic substrates that use different sugar moieties. This unique structure allows it to be used in specific biochemical assays where other substrates may not be suitable .
Propriétés
Numéro CAS |
518033-34-6 |
|---|---|
Formule moléculaire |
C13H13BrClNO5 |
Poids moléculaire |
378.60 g/mol |
Nom IUPAC |
(2S,3R,4S,5R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C13H13BrClNO5/c14-6-1-5-8(2-7(6)15)16-3-9(5)20-13-12(19)11(18)10(4-17)21-13/h1-3,10-13,16-19H,4H2/t10-,11-,12-,13-/m1/s1 |
Clé InChI |
HOPMEDLCGYTZPU-FDYHWXHSSA-N |
SMILES isomérique |
C1=C2C(=CC(=C1Br)Cl)NC=C2O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES canonique |
C1=C2C(=CC(=C1Br)Cl)NC=C2OC3C(C(C(O3)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


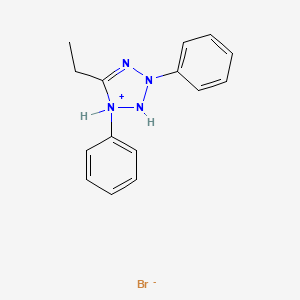
![7-Methylbenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B14136362.png)
![2-[1-(1,3-Benzodioxol-5-yl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]acetonitrile](/img/structure/B14136366.png)
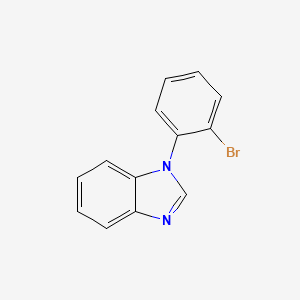


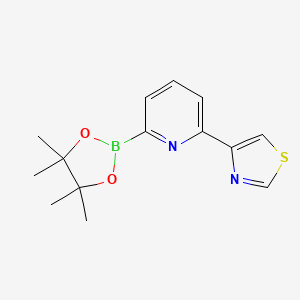
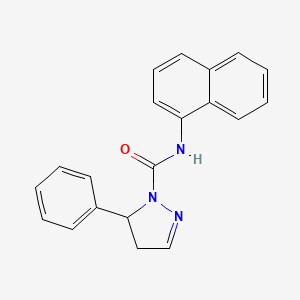
![2-{4-[(Propan-2-yl)oxy]phenoxy}benzene-1,4-dicarboxylic acid](/img/structure/B14136406.png)
![2-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-1,3-benzothiazole](/img/structure/B14136420.png)
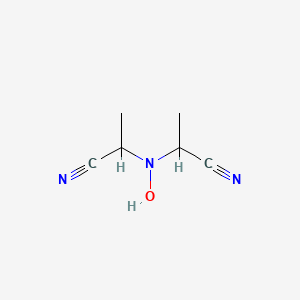
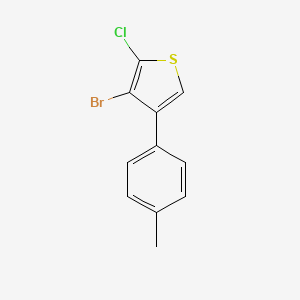
![4-hydrazinyl-5,6-dimethyl-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14136432.png)
